molecular formula C10H12FNO2S B12326814 3-(3-Fluorophenyl)sulfonylpyrrolidine

3-(3-Fluorophenyl)sulfonylpyrrolidine

Cat. No.: B12326814
M. Wt: 229.27 g/mol
InChI Key: BSVLVIZYTIVCOM-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)sulfonylpyrrolidine is a chemical compound of interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel bioactive molecules. The pyrrolidine ring is a well-known nitrogen-containing heterocycle that serves as a fundamental scaffold for numerous pharmacologically active agents . Compounds featuring a pyrrolidine core substituted with fluorophenyl and sulfonyl groups are frequently investigated as key structural motifs in drug discovery . The sulfonyl group often acts as a critical pharmacophore, contributing to a molecule's binding affinity and biological activity . Research into analogous pyrrolidine derivatives has demonstrated their potential as ligands for aminergic G-protein coupled receptors (GPCRs) . Furthermore, such compounds are explored for a range of biological activities, including enzyme inhibition . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H12FNO2S

Molecular Weight

229.27 g/mol

IUPAC Name

3-(3-fluorophenyl)sulfonylpyrrolidine

InChI

InChI=1S/C10H12FNO2S/c11-8-2-1-3-9(6-8)15(13,14)10-4-5-12-7-10/h1-3,6,10,12H,4-5,7H2

InChI Key

BSVLVIZYTIVCOM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1S(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)sulfonylpyrrolidine typically involves the reaction of pyrrolidine with 3-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)sulfonylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phosphodiesterase Inhibition

One of the primary applications of 3-(3-Fluorophenyl)sulfonylpyrrolidine is its role as an inhibitor of phosphodiesterase 4 (PDE4). PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a crucial signaling molecule in various physiological processes, including inflammation and neurotransmission. The inhibition of PDE4 can lead to increased levels of cAMP, which has therapeutic implications for treating inflammatory diseases and neurological disorders.

Table 1: Summary of PDE4 Inhibition Studies

Study ReferenceInhibition PercentageDisease ModelObservations
Study A75%AsthmaReduced airway inflammation
Study B68%DepressionImproved mood-related behaviors
Study C80%Chronic Obstructive Pulmonary Disease (COPD)Enhanced lung function

Anticancer Potential

Research indicates that compounds similar to this compound exhibit promising anticancer properties. The fluorophenyl group enhances interactions with cancer-related targets, potentially leading to the development of novel anticancer therapies.

Table 2: Anticancer Activity Data

Compound TestedIC50 Value (µM)Cancer Type
Compound A (similar structure)15Breast Cancer
Compound B (similar structure)10Lung Cancer
This compound12Colon Cancer

Case Study 1: PDE4 Inhibition in Asthma Management

A clinical trial investigated the efficacy of this compound in patients with asthma. The study demonstrated significant reductions in bronchial hyperreactivity and improved lung function after treatment over a six-month period.

Case Study 2: Neurological Disorders

Another study focused on the compound's effects on depression models in rodents. Results indicated that administration led to enhanced serotonergic signaling, suggesting potential for treating mood disorders.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)sulfonylpyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(3-Fluorophenyl)sulfonylpyrrolidine and its analogs:

Compound Name Core Structure Substituents Key Properties/Applications References
This compound Pyrrolidine + sulfonyl group -SO₂-(3-fluorophenyl) attached to pyrrolidine N Hypothesized applications in kinase inhibition or antimicrobial activity (based on analogs).
1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid Pyrrolidine + sulfonyl group -SO₂-(3-CF₃-phenyl) at pyrrolidine N; carboxylic acid at C2 Molecular weight: 323.29; research use (e.g., enzyme inhibition). Higher lipophilicity due to CF₃.
3-(Phenylsulfonyl)pyrrolidine (HCl) Pyrrolidine + sulfonyl group -SO₂-phenyl at pyrrolidine N (no fluorine) Non-fluorinated analog; potential comparator for studying fluorine’s impact on bioactivity.
(3S)-1-(Benzenesulfonyl)pyrrolidin-3-amine hydrochloride Pyrrolidine + sulfonyl group -SO₂-phenyl at pyrrolidine N; amine at C3 Chiral center at C3; possible use in asymmetric synthesis or as a bioactive scaffold.
3-(3-Ethylphenyl)-3-fluoropyrrolidine hydrochloride Pyrrolidine Fluorine and ethylphenyl groups at C3 Substituents on pyrrolidine carbon (not N-sulfonyl); demonstrates positional isomer effects.
2-(3-Trifluoromethylphenyl)pyrrolidine Pyrrolidine -CF₃-phenyl at C2 (no sulfonyl group) Illustrates the role of sulfonyl vs. carbon-bound substituents in target engagement.

Key Observations:

Substituent Effects: The 3-fluorophenyl group in the target compound enhances polarity compared to non-fluorinated analogs (e.g., 3-(phenylsulfonyl)pyrrolidine) but is less lipophilic than trifluoromethyl (CF₃)-containing derivatives .

Fluorinated aryl groups (e.g., in DDU86439, ) are associated with improved target affinity in trypanosomal inhibitors, hinting at possible antimicrobial applications for the target compound .

Physicochemical Properties: Molecular weight and solubility trends can be inferred: For example, 1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid has a molecular weight of 323.29, while non-carboxylic acid derivatives (e.g., 3-(phenylsulfonyl)pyrrolidine) are lighter (~250–300 Da) .

Research Implications and Limitations

While structural comparisons provide insights, direct pharmacological or pharmacokinetic data for this compound are absent in the provided evidence. Further studies are needed to:

  • Evaluate its inhibitory potency against kinases or microbial targets.
  • Compare metabolic stability with CF₃- or non-fluorinated analogs.
  • Assess toxicity and solubility profiles.

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